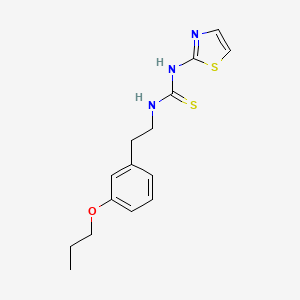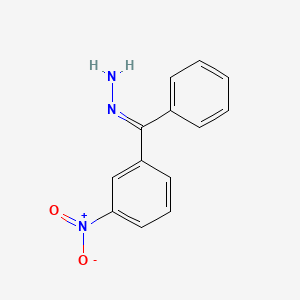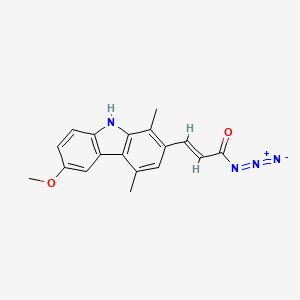
Tris(pentane-2,4-dionato-O,O')molybdenum
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
Synthetic Routes and Reaction Conditions
Tris(pentane-2,4-dionato-O,O’)molybdenum can be synthesized through the reaction of molybdenum trioxide (MoO₃) with acetylacetone (2,4-pentanedione) in the presence of a base. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the coordination complex .
Industrial Production Methods
While specific industrial production methods for tris(pentane-2,4-dionato-O,O’)molybdenum are not well-documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
化学反应分析
Types of Reactions
Tris(pentane-2,4-dionato-O,O’)molybdenum undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state molybdenum complexes.
Reduction: It can be reduced to lower oxidation state molybdenum species.
Substitution: Ligand exchange reactions can occur, where the acetylacetonate ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield molybdenum(VI) complexes, while reduction can produce molybdenum(II) species. Substitution reactions result in new coordination compounds with different ligands .
科学研究应用
Tris(pentane-2,4-dionato-O,O’)molybdenum has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and polymerization processes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the production of advanced materials, such as coatings and nanomaterials, due to its unique chemical properties
作用机制
The mechanism by which tris(pentane-2,4-dionato-O,O’)molybdenum exerts its effects involves coordination with various substrates and intermediates. The molybdenum center can undergo redox reactions, facilitating electron transfer processes. The acetylacetonate ligands stabilize the molybdenum center and influence its reactivity. Molecular targets and pathways involved in its action include interactions with enzymes and other metalloproteins .
相似化合物的比较
Similar Compounds
- Tris(pentane-2,4-dionato-O,O’)gallium
- Tris(pentane-2,4-dionato-O,O’)cobalt
- Tris(pentane-2,4-dionato-O,O’)iron
Uniqueness
Tris(pentane-2,4-dionato-O,O’)molybdenum is unique due to its specific coordination environment and the redox properties of molybdenum. Compared to similar compounds with other metal centers, it exhibits distinct reactivity and stability, making it valuable for specific applications in catalysis and materials science .
属性
CAS 编号 |
14284-90-3 |
|---|---|
分子式 |
C15H24MoO6 |
分子量 |
396.3 g/mol |
IUPAC 名称 |
(Z)-4-hydroxypent-3-en-2-one;molybdenum |
InChI |
InChI=1S/3C5H8O2.Mo/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/b3*4-3-; |
InChI 键 |
YMQWYRWCGVORNA-LNTINUHCSA-N |
手性 SMILES |
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Mo] |
规范 SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Mo] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![2,2'-Methylenebis[4-tert-butyl-3,6-xylenol]](/img/structure/B12666848.png)

